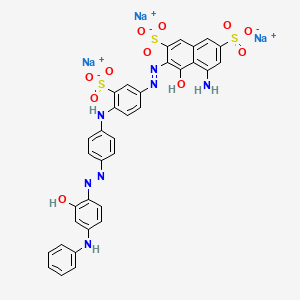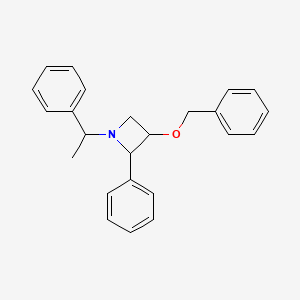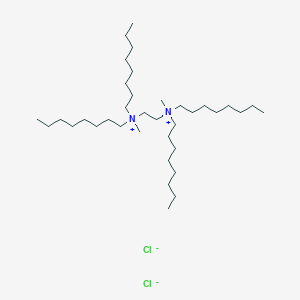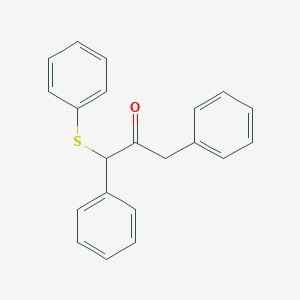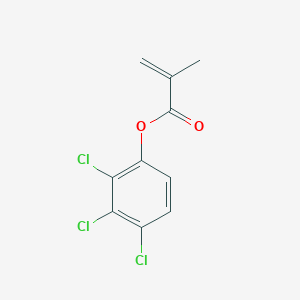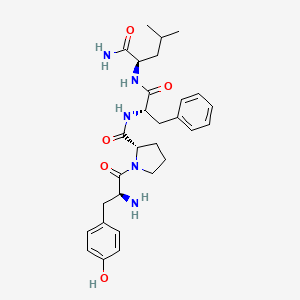![molecular formula C11H14N2 B14412519 4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline CAS No. 86215-70-5](/img/structure/B14412519.png)
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline is a complex organic compound featuring a bicyclic structure with a nitrogen atom integrated into the ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline typically involves the construction of the 3-azabicyclo[3.1.0]hexane core followed by functionalization to introduce the aniline group. One common approach is the cyclopropanation of maleimides with N-tosylhydrazones using palladium catalysis . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of various 3-azabicyclo[3.1.0]hexane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods to industrial levels.
化学反应分析
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring or the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aniline ring.
科学研究应用
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Industry: The compound’s derivatives are explored for use in materials science and as intermediates in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. For example, derivatives of this compound have been studied as inhibitors of enzymes like Janus kinase (JAK) and tyrosine kinase 2 (TYK2), which are involved in inflammatory and immune responses .
相似化合物的比较
Similar Compounds
Cycloclavine: A natural ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic featuring a 3-azabicyclo[3.1.0]hexane core.
Duocarmycin: A group of cytotoxic compounds with structural similarities.
Uniqueness
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a pharmacophore make it a valuable compound for research and development.
属性
CAS 编号 |
86215-70-5 |
|---|---|
分子式 |
C11H14N2 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
4-(3-azabicyclo[3.1.0]hexan-1-yl)aniline |
InChI |
InChI=1S/C11H14N2/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7,12H2 |
InChI 键 |
GBODONMTBTXSFJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


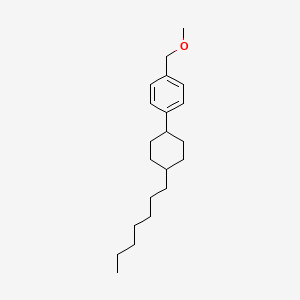


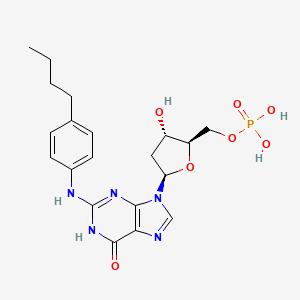
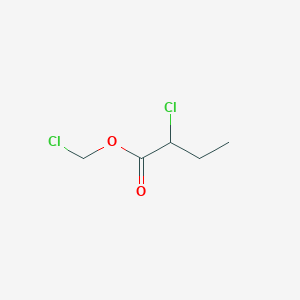
![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)

